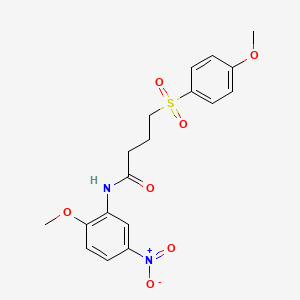![molecular formula C9H12FNO B2994828 [3-Fluoro-4-(methoxymethyl)phenyl]methanamine CAS No. 1016685-42-9](/img/structure/B2994828.png)
[3-Fluoro-4-(methoxymethyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Fluoro-4-(methoxymethyl)phenyl]methanamine: is an organic compound with the molecular formula C9H12FNO It is a derivative of methanamine, where the phenyl ring is substituted with a fluoro group at the 3-position and a methoxymethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(methoxymethyl)phenyl]methanamine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts reaction, where o-fluoroanisole reacts with acetic anhydride to form 3-fluoro-4-methoxyacetophenone . This intermediate can then be subjected to reductive amination to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, resulting in the formation of 4-(methoxymethyl)phenylmethanamine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products:
Oxidation: Formation of 3-fluoro-4-(methoxymethyl)benzaldehyde or 3-fluoro-4-(methoxymethyl)benzoic acid.
Reduction: Formation of 4-(methoxymethyl)phenylmethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-Fluoro-4-(methoxymethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new synthetic methodologies and as a reagent in various organic reactions .
Biology: Its unique structure allows it to act as a probe for investigating biological pathways and mechanisms .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes .
Industry: Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of [3-Fluoro-4-(methoxymethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity, while the methoxymethyl group can modulate its pharmacokinetic properties. The compound may exert its effects by inhibiting or activating certain biological pathways, leading to desired therapeutic outcomes .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzylamine: This compound has a trifluoromethyl group instead of a fluoro group, which can significantly alter its chemical and biological properties.
3-Fluoro-4-methoxyacetophenone: An intermediate in the synthesis of [3-Fluoro-4-(methoxymethyl)phenyl]methanamine, it lacks the methanamine group.
4-(Methoxymethyl)phenylmethanamine: This compound lacks the fluoro group, which can affect its reactivity and binding properties.
Uniqueness: The presence of both the fluoro and methoxymethyl groups in this compound imparts unique chemical and biological properties. The fluoro group enhances binding affinity and selectivity, while the methoxymethyl group can influence solubility and pharmacokinetics. This combination makes the compound a valuable tool in various research and industrial applications .
Propiedades
IUPAC Name |
[3-fluoro-4-(methoxymethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-6-8-3-2-7(5-11)4-9(8)10/h2-4H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREAXYHHOZYRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

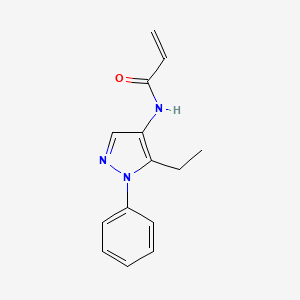
![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2994749.png)
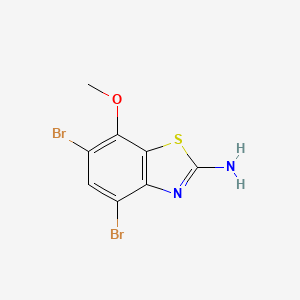
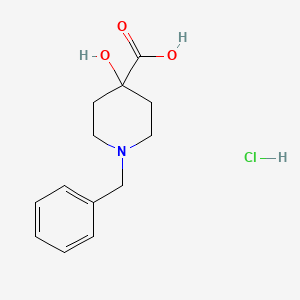
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B2994755.png)
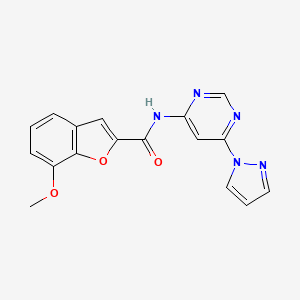

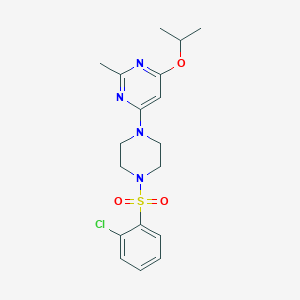
![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2994760.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2994763.png)
![6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2994764.png)
